Potent RNase L Activation with 600-Fold Higher Affinity than Sunitinib
Z-Pro-Leu-OH activates RNase L with an IC50 of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts [1]. In contrast, the small-molecule inhibitor sunitinib inhibits RNase L with an IC50 of 1.4 μM (1,400 nM) in vitro [2]. This represents a >600-fold difference in potency, highlighting Z-Pro-Leu-OH's superior engagement of the RNase L pathway.
| Evidence Dimension | RNase L activity modulation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Sunitinib: IC50 = 1.4 μM (1,400 nM) |
| Quantified Difference | ~609-fold lower IC50 for Z-Pro-Leu-OH (higher potency) |
| Conditions | Mouse L cell extract; inhibition of protein synthesis |
Why This Matters
This potency advantage establishes Z-Pro-Leu-OH as a high-affinity tool for probing RNase L-mediated pathways, minimizing off-target effects due to lower required concentrations.
- [1] BindingDB. (n.d.). PrimarySearch_ki: RNase L (2-5A-dependent ribonuclease) - BDBM50025002. IC50 = 2.30 nM. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002 View Source
- [2] Jha, B. K., et al. (2020). A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency. Proceedings of the National Academy of Sciences, 117(40), 24802–24812. https://doi.org/10.1073/pnas.2006883117 View Source
